molecular formula C19H22N2O3S B2447118 N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide CAS No. 942006-45-3

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide

Cat. No.: B2447118
CAS No.: 942006-45-3
M. Wt: 358.46
InChI Key: BNUKRTSIJJSXIK-UHFFFAOYSA-N
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Description

N-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide is a chemical compound of significant interest in medicinal chemistry and antimicrobial research. This compound belongs to the class of N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives, which have recently been synthesized using environmentally friendly methods and demonstrated notable biological activities . These derivatives have shown promising in vitro antifungal properties against a range of fungal species, including Aspergillus spp, Penicillium spp, and Botrytis cinerea, suggesting potential applications for this compound class in addressing microbial contamination challenges . The molecular structure incorporates a tetrahydroquinoline scaffold, which is a privileged structure in drug discovery, linked to both a phenylsulfonyl group and an isobutyramide moiety. This specific substitution pattern is designed to explore structure-activity relationships, particularly in modulating biological activity and physicochemical properties . The tetrahydroquinoline core is a known pharmacophore that has been investigated for its potential in antimalarial therapeutic development, with some derivatives exhibiting selective inhibition of Plasmodium falciparum protein farnesyltransferase (PFT), a validated antimalarial target . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a reference standard in biological assays. Its structural features make it a valuable candidate for probing new mechanisms of action in infectious disease research. As with all compounds in this class, thorough ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis is recommended during research and development phases . This product is intended for research purposes only in laboratory settings and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions and consult the relevant safety data sheet before use.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-14(2)19(22)20-16-10-11-18-15(13-16)7-6-12-21(18)25(23,24)17-8-4-3-5-9-17/h3-5,8-11,13-14H,6-7,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUKRTSIJJSXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the phenylsulfonyl group: This step involves the sulfonylation of the tetrahydroquinoline core using a sulfonyl chloride reagent under basic conditions.

    Attachment of the isobutyramide moiety: The final step involves the amidation reaction, where the sulfonylated tetrahydroquinoline reacts with isobutyryl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the tetrahydroquinoline core and the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and inflammation.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The tetrahydroquinoline core may also play a role in modulating the compound’s biological activity by interacting with various cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide is unique due to its specific combination of functional groups and its potential for diverse applications in medicinal chemistry and materials science. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Biological Activity

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of autoimmune diseases and other therapeutic applications. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2O2SC_{15}H_{16}N_{2}O_{2}S. The structure includes a phenylsulfonyl group attached to a tetrahydroquinoline moiety, which is known for its ability to interact with various biological targets.

Structural Features

Feature Description
Molecular Weight 288.37 g/mol
IUPAC Name This compound
CAS Number Not specified

Biological Activity

Research on this compound has highlighted several key areas of biological activity:

1. Anti-inflammatory Properties

Studies indicate that derivatives of tetrahydroquinoline can act as RORγt inverse agonists. These compounds are significant in the treatment of autoimmune diseases such as psoriasis and rheumatoid arthritis due to their ability to modulate Th17 cell activity.

  • Case Study : A recent study demonstrated that a closely related compound (R)-D4 showed an oral bioavailability of 48.1% in mice and effectively treated psoriasis at lower doses compared to existing treatments .

2. Pharmacological Effects

The pharmacological profile of this compound suggests potential for:

  • Antimicrobial Activity : Compounds with similar structures have shown activity against various pathogens.
  • Cytotoxicity : Preliminary studies indicate that some derivatives exhibit cytotoxic effects on cancer cell lines.

3. Binding Affinity Studies

Research has focused on the binding affinities of this compound with various biological targets. These studies are critical for understanding its mechanism of action and therapeutic potential.

Target Binding Affinity (Ki) Reference
RORγtLow nanomolar range
GPR119Moderate affinity

Synthesis and Derivative Development

The synthesis of this compound involves multi-step organic reactions. Variations in the synthesis process can lead to derivatives with enhanced biological activities.

Example Derivatives

Compound Name Unique Properties
3-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamideEnhanced solubility
3-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamidePotentially increased metabolic stability

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide, and how can reaction yields be improved?

  • Methodology : The synthesis involves multi-step reactions, typically starting with the formation of the tetrahydroquinoline core, followed by sulfonylation at the 1-position and subsequent amidation at the 6-position. Key steps include:

  • Sulfonylation : Use of phenylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to minimize side reactions .
  • Amidation : Coupling with isobutyric acid derivatives (e.g., isobutyryl chloride) using coupling agents like HATU or EDCI in polar aprotic solvents (DMF or acetonitrile) .
  • Yield Optimization : Control reaction pH (neutral to slightly basic), monitor temperature (20–25°C for amidation), and employ purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • NMR : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., sulfonyl group at N1, isobutyramide at C6). Key signals include aromatic protons (δ 7.2–8.1 ppm) and sulfonyl SO2_2 (δ ~130 ppm in 13^{13}C) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peak matching the theoretical mass (e.g., m/z ~385 for C20_{20}H21_{21}N2_2O3_3S) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Screening Strategies :

  • Enzyme Inhibition : Test against targets like PTP1B (for metabolic disorders) or nitric oxide synthase (NOS) isoforms using fluorometric or radiometric assays .
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess IC50_{50} values .

Advanced Research Questions

Q. How do structural modifications at the sulfonyl or isobutyramide groups influence bioactivity?

  • Structure-Activity Relationship (SAR) Insights :

Modification Impact on Activity Evidence Source
Phenylsulfonyl → Ethylsulfonyl Reduced PTP1B inhibition (IC50_{50} increases by ~30%) due to decreased hydrophobic interactions
Isobutyramide → Thiophenecarboximidamide Enhanced nNOS selectivity (10-fold vs. eNOS) via improved hydrogen bonding
Fluorine substitution on phenyl ring Increased antimicrobial potency (MIC ↓ by 50%) due to enhanced membrane penetration
  • Methodological Approach : Use computational docking (AutoDock Vina) to predict binding modes and guide synthetic prioritization .

Q. What mechanisms underlie contradictory bioactivity data across studies (e.g., variable IC50_{50} in cancer models)?

  • Resolution Strategies :

  • Assay Standardization : Validate cell line authenticity (STR profiling) and control culture conditions (e.g., serum-free media during treatment) .
  • Metabolic Stability Testing : Assess compound degradation in liver microsomes (e.g., human CYP3A4 activity) to explain potency discrepancies .
  • Epistatic Analysis : Use CRISPR-Cas9 to knock out candidate targets (e.g., PTP1B) and confirm on-target effects .

Q. How can the compound’s pharmacokinetic profile be optimized for in vivo studies?

  • Approaches :

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or amine) to improve solubility while monitoring LogP via HPLC .
  • Prodrug Design : Mask the sulfonyl group as a tert-butyl ester to enhance oral bioavailability .
  • Plasma Protein Binding Assays : Use equilibrium dialysis to measure unbound fraction and adjust dosing regimens .

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